2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
2,3-dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2ClO3/c1-2-21-13-7-11(8-20)14(17)15(18)16(13)22-9-10-5-3-4-6-12(10)19/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUCUZQWBLMBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185241 | |
| Record name | 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-51-8 | |
| Record name | 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzaldehyde derivative, followed by the introduction of the chlorobenzyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine, chlorine, and ethoxy groups can influence its reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features include:
- Halogenation : Dual bromine atoms at positions 2 and 3.
- Alkoxy Groups : Ethoxy at position 5 and 2-chlorobenzyloxy at position 4.
Comparisons with analogous derivatives (Table 1) highlight how substituent variations influence physicochemical and biological properties:
Table 1: Comparative Structural and Functional Analysis
Key Findings from Comparative Studies
Ethoxy and methoxy groups modulate solubility; ethoxy increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to methoxy .
Chlorobenzyloxy Substituent :
- The 2-chlorobenzyloxy group is recurrent in pharmaceutical impurities (e.g., imidazole derivatives in ), suggesting its role in metabolic stability or receptor interactions. Substitution with fluorine (as in ) could alter pharmacokinetics due to fluorine’s electronegativity and small size .
Biological Activity: Bromophenol derivatives (e.g., ) exhibit antimicrobial and anticancer properties, though specific data for the target compound are lacking. The thiopyrano-thiazole analog (Les-1351K) demonstrates antitumor activity, emphasizing the importance of core structure modifications .
Synthetic Utility: The discontinuation of the target compound () contrasts with its methoxy analog (CAS: 832674-48-3), which remains a candidate for bromophenol synthesis. Ethoxy substitution may introduce steric hindrance, complicating downstream reactions .
Biological Activity
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, with the CAS number 832674-51-8, is a complex organic compound notable for its unique combination of halogenated and ethoxy functional groups. Its molecular formula is CHBrClO, and it has a molecular weight of approximately 448.53 g/mol. The compound's structure features a benzaldehyde core substituted with two bromine atoms, a chlorine atom, and an ethoxy group, which contributes to its potential biological activities.
- Molecular Weight : 448.53 g/mol
- Boiling Point : Approximately 494.4 °C (predicted)
- Density : 1.657 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to enzymes and receptors, potentially altering cellular processes.
Antimicrobial Properties
Research indicates that compounds similar to or derived from this compound exhibit significant antimicrobial activities. For instance, studies have shown that halogenated benzaldehyde derivatives can inhibit the growth of various fungi and bacteria by disrupting their cellular functions.
Case Studies
-
Antifungal Activity :
- A study evaluated the antifungal properties of various halogenated compounds against Candida species. Compounds with similar structures demonstrated effective inhibition of fungal growth, suggesting potential applications in antifungal therapies.
-
Cytotoxic Effects :
- In vitro tests have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC values indicating effective concentration ranges for therapeutic applications.
Comparative Analysis
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzyl bromide | Lacks ethoxy group | Moderate antibacterial activity |
| 2,3-Dibromo-4-chlorobenzaldehyde | Lacks ethoxy group | Limited antifungal activity |
| 4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | Lacks bromine atoms | Potentially lower reactivity |
Research Applications
The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry and pharmacology. Its derivatives may lead to the development of new therapeutic agents targeting specific diseases.
Future Directions
Ongoing research should focus on:
- Synthesis of Derivatives : Exploring modifications to enhance biological activity.
- Mechanistic Studies : Investigating the precise pathways through which these compounds exert their effects.
- Clinical Trials : Evaluating safety and efficacy in vivo for potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde?
The synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example:
- Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce bromine at positions 2 and 3 of the aromatic ring.
- Etherification : A Williamson ether synthesis introduces the (2-chlorobenzyl)oxy group at position 4, using 2-chlorobenzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Ethoxylation : Ethoxy substitution at position 5 is achieved via nucleophilic aromatic substitution with ethanol under acidic or basic conditions .
- Purification : Recrystallization from ethanol or dichloromethane is commonly used to isolate the final product .
Q. What spectroscopic techniques are used to characterize this compound?
Q. What biological activities are associated with structurally similar brominated benzaldehydes?
Bromophenol derivatives, including this compound, exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth (e.g., Staphylococcus aureus) via disruption of cell membranes .
- Enzyme Inhibition : Competitive inhibition of tyrosinase or acetylcholinesterase, relevant to neurodegenerative disease research .
- Antioxidant Properties : Radical scavenging activity measured via DPPH assays .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine vs. chlorine) influence electrophilic aromatic substitution (EAS) reactivity?
- Electron-Withdrawing Effects : Bromine at positions 2 and 3 deactivates the ring, directing EAS to the para position of the aldehyde group. The (2-chlorobenzyl)oxy group further enhances electrophilicity at position 4 .
- Steric Hindrance : Bulky substituents (e.g., ethoxy at position 5) reduce reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What challenges arise in optimizing reaction yields for derivatives of this compound?
- Byproduct Formation : Competing reactions during bromination (e.g., over-bromination) require strict temperature control (0–5°C) and stoichiometric monitoring .
- Solvent Selection : Polar solvents (e.g., DMF) improve solubility but may lead to hydrolysis of the aldehyde group. Alternatives like dichloromethane are preferred for acid-sensitive reactions .
- Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are less effective due to bromine’s poisoning effect; copper-mediated Ullmann couplings are more reliable .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : The aldehyde group undergoes photodegradation; storage in amber vials at –20°C is recommended .
- pH-Dependent Hydrolysis : Degrades rapidly in basic conditions (pH > 9), forming 2,3-dibromo-4-hydroxy-5-ethoxybenzoic acid. Neutral or slightly acidic buffers (pH 6–7) stabilize the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
